molecular formula C23H24Cl4N4O2 B11272121 N'~1~,N'~9~-bis[(E)-(2,4-dichlorophenyl)methylidene]nonanedihydrazide

N'~1~,N'~9~-bis[(E)-(2,4-dichlorophenyl)methylidene]nonanedihydrazide

Cat. No.: B11272121
M. Wt: 530.3 g/mol
InChI Key: PWXYHYKOPIXFFR-RABJZLPGSA-N
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Description

N’1,N’9-BIS[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is a Schiff base compound known for its unique chemical structure and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features two 2,4-dichlorophenyl groups attached to a nonanedihydrazide backbone, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’9-BIS[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and nonanedihydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization to obtain a pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’1,N’9-BIS[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

N’1,N’9-BIS[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for potential therapeutic applications, including anticancer and antiviral properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N’1,N’9-BIS[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules underlies its antimicrobial and therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’1,N’9-BIS[(E)-(3-nitrophenyl)methylidene]nonanedihydrazide
  • N’1,N’9-BIS[(E)-(2-ethoxybenzylidene)]nonanedihydrazide
  • N’1,N’9-BIS[(E)-(3-phenyl-2-propenylidene)]nonanedihydrazide

Uniqueness

N’1,N’9-BIS[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is unique due to the presence of two 2,4-dichlorophenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming coordination complexes, making it particularly valuable in catalytic and therapeutic applications.

Properties

Molecular Formula

C23H24Cl4N4O2

Molecular Weight

530.3 g/mol

IUPAC Name

N,N'-bis[(E)-(2,4-dichlorophenyl)methylideneamino]nonanediamide

InChI

InChI=1S/C23H24Cl4N4O2/c24-18-10-8-16(20(26)12-18)14-28-30-22(32)6-4-2-1-3-5-7-23(33)31-29-15-17-9-11-19(25)13-21(17)27/h8-15H,1-7H2,(H,30,32)(H,31,33)/b28-14+,29-15+

InChI Key

PWXYHYKOPIXFFR-RABJZLPGSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CCCCCCCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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